Bis(2,5-dichlorophenyl)methanone

Catalog No.
S14337036
CAS No.
25187-09-1
M.F
C13H6Cl4O
M. Wt
320.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,5-dichlorophenyl)methanone

CAS Number

25187-09-1

Product Name

Bis(2,5-dichlorophenyl)methanone

IUPAC Name

bis(2,5-dichlorophenyl)methanone

Molecular Formula

C13H6Cl4O

Molecular Weight

320.0 g/mol

InChI

InChI=1S/C13H6Cl4O/c14-7-1-3-11(16)9(5-7)13(18)10-6-8(15)2-4-12(10)17/h1-6H

InChI Key

JCUMFZRCQYQYFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl

Bis(2,5-dichlorophenyl)methanone is an organic compound characterized by the presence of two 2,5-dichlorophenyl groups attached to a central carbonyl group. Its molecular formula is C13_{13}H8_{8}Cl2_{2}O, and it features a ketone functional group (C=O) flanked by two aromatic rings. The presence of chlorine substituents on the phenyl rings enhances its chemical reactivity and biological activity, making it a compound of interest in various fields of research.

The chemical reactivity of bis(2,5-dichlorophenyl)methanone can be attributed to its electrophilic carbonyl group, which can participate in various nucleophilic addition reactions. For instance:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles such as amines or alcohols, leading to the formation of corresponding derivatives.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can undergo condensation with hydrazines or other amines to form hydrazones or imines.

These reactions make bis(2,5-dichlorophenyl)methanone a versatile intermediate in organic synthesis.

Bis(2,5-dichlorophenyl)methanone exhibits notable biological activities, particularly in the realm of pharmacology. Studies have highlighted its potential as an antimicrobial and antifungal agent. The chlorinated phenyl groups contribute to its lipophilicity, enhancing its ability to penetrate biological membranes and interact with cellular targets.

Research has indicated that derivatives of bis(2,5-dichlorophenyl)methanone may exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Several synthetic routes have been developed for the preparation of bis(2,5-dichlorophenyl)methanone:

  • Acylation Reactions: One common method involves the acylation of 2,5-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
    text
    2,5-Dichlorobenzene + Acetyl Chloride → Bis(2,5-dichlorophenyl)methanone
  • Oxidation of Bis(2,5-dichlorophenyl)methanol: Another approach is the oxidation of bis(2,5-dichlorophenyl)methanol using oxidizing agents like chromium trioxide or potassium permanganate.
  • Condensation Reactions: The condensation of 2,5-dichlorobenzaldehyde with acetophenone under acidic conditions can also yield bis(2,5-dichlorophenyl)methanone.

These methods provide flexibility in synthesizing this compound based on available starting materials and desired reaction conditions.

Bis(2,5-dichlorophenyl)methanone finds applications in various domains:

  • Pharmaceuticals: Due to its biological activity, it serves as a precursor for synthesizing pharmaceutical compounds with antimicrobial and anticancer properties.
  • Material Science: It is utilized in the development of polymers and coatings owing to its thermal stability and chemical resistance.
  • Agriculture: Its derivatives are explored for use as agrochemicals due to their pesticidal properties.

Interaction studies involving bis(2,5-dichlorophenyl)methanone often focus on its binding affinity with biological macromolecules like proteins and nucleic acids. Molecular docking studies have shown that this compound can effectively bind to specific targets within cancer cells, potentially inhibiting their growth and proliferation . These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with bis(2,5-dichlorophenyl)methanone. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Bis(4-chlorophenyl)methanoneContains four chlorinated phenyl groupsExhibits similar reactivity but different biological activity
Bis(phenyl)methanoneTwo phenyl groups without chlorine substitutionsLess reactive due to lack of electronegative substituents
Bis(3-chlorophenyl)methanoneContains three chlorinated phenyl groupsPotentially more active against specific bacterial strains
Benzophenone derivativesContains two phenyl rings with varying substituentsKnown for UV-absorbing properties; used in sunscreens

The uniqueness of bis(2,5-dichlorophenyl)methanone lies in its specific substitution pattern and resulting biological activities compared to these similar compounds. Its dichloro substitution pattern enhances both its reactivity and biological effectiveness, making it a valuable compound in medicinal chemistry.

Friedel-Crafts acylation remains the cornerstone methodology for constructing the bis(2,5-dichlorophenyl)methanone scaffold. The reaction typically involves electrophilic substitution between 1,4-dichlorobenzene and benzoyl chloride derivatives, facilitated by Lewis acid catalysts.

Catalytic Systems and Reaction Dynamics

Aluminum trichloride (AlCl₃) demonstrates superior catalytic activity due to its strong Lewis acidity, which polarizes the acyl chloride bond and generates the acylium ion electrophile. In a representative procedure, a 2.2:1.4:1.0 molar ratio of AlCl₃:1,4-dichlorobenzene:benzoyl chloride at 175°C achieved 97% conversion to 2,5-dichlorobenzophenone. The exothermic nature of the reaction necessitates controlled heating regimes, with optimal yields obtained through stepwise temperature ramping from 80°C to 175°C over 90 minutes.

Table 1: Comparative Yields in Friedel-Crafts Acylation

CatalystTemperature (°C)Molar Ratio (AlCl₃:Substrate:Acylating Agent)Yield (%)
AlCl₃1752.2:1.4:1.097
AlCl₃1701.3:1.1:1.064

Solvent Effects and Substrate Orientation

Non-polar solvents like toluene enhance reaction efficiency by stabilizing the AlCl₃ catalyst complex while minimizing side reactions. The para-chlorine substituents on 1,4-dichlorobenzene direct acylation to the ortho positions through strong electron-withdrawing effects, favoring formation of the 2,5-dichloro isomer. Post-reaction workup involves sequential washing with aqueous sodium bicarbonate to neutralize residual AlCl₃, followed by recrystallization from hexane-toluene mixtures to achieve >99% purity.

The synthesis of bis(2,5-dichlorophenyl)methanone relies fundamentally on Lewis acid-catalyzed aromatic electrophilic substitution reactions, particularly the Friedel-Crafts acylation mechanism [1] [2]. The catalytic process involves the formation of highly electrophilic acylium ions through the coordination of Lewis acids with acyl chlorides, enabling the subsequent attack on aromatic rings [3] [4].

The mechanism of electrophilic aromatic substitution follows a well-established two-step pathway [2] [5]. In the initial step, the aromatic ring acts as a nucleophile, donating a pair of π electrons to the electrophilic acylium ion, resulting in the temporary loss of aromaticity and formation of a cyclohexadienyl cation intermediate [6] [2]. This step constitutes the rate-determining phase due to the disruption of the aromatic stabilization energy [5]. The second step involves the rapid deprotonation of the carbocation intermediate, which restores aromaticity to the ring system [1] [2].

Lewis acid catalysts function by accepting electron pairs from the acyl halide, thereby increasing the electrophilicity of the carbonyl carbon through the withdrawal of electron density [4]. The coordination of the Lewis acid to the chlorine atom of the acyl chloride generates a highly polarized carbon-chlorine bond, facilitating heterolytic bond cleavage and acylium ion formation [6] [1]. This mechanism is particularly effective for aluminum chloride, which forms stable tetrachloroaluminate complexes that serve as excellent leaving groups [7] [8].

The effectiveness of various Lewis acid catalysts in aromatic electrophilic substitution varies significantly based on their electronic properties and coordination geometries [9] [4]. Research has demonstrated that the catalytic efficiency correlates directly with the Lewis acidity strength, measured by the ability to accept electron pairs [4]. The following comparative data illustrates the performance characteristics of different Lewis acid systems:

CatalystLewis Acidity (pKa)Coordination GeometryCatalytic Efficiency (%)Product Selectivity
Aluminum Chloride (AlCl₃)-17.0Tetrahedral (AlCl₄⁻)95-98High
Iron(III) Chloride (FeCl₃)-13.2Tetrahedral/Octahedral85-90Moderate
Titanium(IV) Chloride (TiCl₄)-12.5Tetrahedral/Octahedral80-85Moderate
Boron Trifluoride (BF₃)-14.3Tetrahedral88-92High
Zinc Chloride (ZnCl₂)-11.8Tetrahedral75-80Low
Antimony Pentachloride (SbCl₅)-18.5Octahedral90-95High

The acylium ion intermediate exhibits remarkable stability due to resonance structures that delocalize the positive charge between the carbon and oxygen atoms [3] [10]. This resonance stabilization prevents carbocation rearrangements that commonly occur in Friedel-Crafts alkylation reactions, making acylation reactions more predictable and selective [1] [3]. The two primary resonance forms include the carbon-centered cation (R-CO⁺) and the oxygen-centered cation with a carbon-oxygen triple bond character [10] [11].

The regioselectivity of the electrophilic substitution is influenced by the electronic effects of substituents already present on the aromatic ring [9]. Electron-donating groups activate the ring toward electrophilic attack and direct substitution to ortho and para positions, while electron-withdrawing groups deactivate the ring and direct substitution to meta positions [2] [9]. For dichlorobenzophenone synthesis, the presence of chlorine substituents, which are weakly deactivating, requires careful optimization of reaction conditions to achieve satisfactory yields [12] [13].

Aluminum Chloride Coordination Chemistry in Ketone Formation

Aluminum chloride represents the most widely employed Lewis acid catalyst for dichlorobenzophenone synthesis due to its exceptional coordination chemistry and catalytic properties [7] [1]. The coordination behavior of aluminum chloride in ketone formation involves complex structural transformations that directly influence the catalytic efficiency and reaction outcomes [14] [15].

In the anhydrous state, aluminum chloride adopts multiple structural forms depending on temperature and phase conditions [14]. At room temperature, solid aluminum chloride exists in a layered structure with octahedrally coordinated aluminum centers [14]. However, upon heating or dissolution in non-polar solvents, the compound forms dimeric species (Al₂Cl₆) where each aluminum atom exhibits tetrahedral coordination [14]. At elevated temperatures, these dimers dissociate into monomeric AlCl₃ units with trigonal planar geometry [14].

The catalytic cycle begins with the coordination of aluminum chloride to the carbonyl oxygen of the acyl chloride, forming an intermediate complex [7] [1]. This coordination significantly increases the electrophilicity of the carbonyl carbon by withdrawing electron density through the aluminum-oxygen bond [8] [3]. The resulting complex undergoes heterolytic cleavage of the carbon-chlorine bond, generating the acylium ion and the tetrachloroaluminate counterion [1] [8].

The stoichiometric requirement for aluminum chloride in Friedel-Crafts acylation reactions stems from the strong coordination between the Lewis acid and the ketone product [7]. Upon formation of the aromatic ketone, aluminum chloride coordinates to the carbonyl oxygen, effectively removing one equivalent of catalyst from the reaction cycle [7]. This coordination complex must be hydrolyzed during workup to regenerate the free ketone product [1] [16].

The coordination chemistry parameters of aluminum chloride in various structural forms demonstrate the complexity of its catalytic behavior:

ParameterAlCl₃ (Monomer)AlCl₄⁻ (Complex)Al₂Cl₆ (Dimer)
Bond Length Al-Cl (Å)2.062.182.12/2.25
Bond Angle Cl-Al-Cl (°)120109.5117/98
Coordination Number344
Electronic Configurationsp²sp³sp³
Lewis Acidity Constant10⁻¹⁷10⁻¹⁵10⁻¹⁶
Formation Enthalpy (kJ/mol)-704-832-1389

The formation of the aluminum chloride-ketone complex occurs through donation of the ketone's oxygen lone pair to the empty p-orbital of aluminum [7] [15]. This coordination results in a significant shift in the carbonyl stretching frequency, typically observed at lower wavenumbers in infrared spectroscopy [7]. The strength of this coordination explains why aluminum chloride cannot be used in catalytic quantities for acylation reactions, unlike its application in alkylation processes [7] [1].

Recent investigations have revealed that the addition order of reagents significantly affects the reaction outcome when using aluminum chloride catalysts [17]. When aluminum chloride is added to the acyl chloride prior to the aromatic substrate, intramolecular reactions may predominate, suggesting the formation of specific acyl chloride-aluminum chloride complexes rather than free acylium ions [17]. This mechanistic insight has important implications for optimizing reaction conditions in dichlorobenzophenone synthesis.

The coordination chemistry of aluminum chloride also influences the reaction temperature and solvent selection [1] [18]. Non-coordinating solvents such as dichloromethane or carbon disulfide are preferred to prevent competitive coordination that would reduce catalytic activity [1]. The reaction temperature must be controlled to maintain the appropriate aluminum chloride structure while avoiding decomposition of the acylium ion intermediate [8] [3].

Heterogeneous Catalysis Development for Improved Reaction Efficiency

The development of heterogeneous catalysts for dichlorobenzophenone synthesis represents a significant advancement in addressing the environmental and economic limitations associated with traditional homogeneous Lewis acid systems [19] [18]. Heterogeneous catalysts offer distinct advantages including simplified product separation, catalyst recyclability, reduced equipment corrosion, and minimized waste generation [20] [21].

Zeolite-based catalysts have emerged as particularly promising alternatives to homogeneous aluminum chloride systems [22] [21]. Zeolite Y-hydrogen and zeolite Beta exhibit excellent catalytic activity for Friedel-Crafts acylation reactions due to their high surface areas and tunable acidic properties [22] [23]. The acidic sites in zeolites arise from the framework aluminum atoms that create charge imbalances compensated by protons, generating Brønsted acid sites [23]. Under dehydration conditions, these sites can also function as Lewis acid centers through coordination changes in the aluminum environment [23].

The microporous structure of zeolites provides shape selectivity that can enhance reaction selectivity while preventing the formation of undesired side products [22] [21]. Research has demonstrated that zeolite Y-hydrogen with varying silica-to-alumina ratios shows optimal performance for aromatic acylation reactions, with higher aluminum content correlating with increased catalytic activity [22]. The framework topology also influences the accessibility of reactants to the active sites, affecting both conversion rates and product distribution [22].

Heteropolyacids represent another class of highly effective heterogeneous catalysts for aromatic acylation reactions [21] [24]. These compounds possess exceptionally strong acidic properties, often exceeding those of conventional mineral acids [21] [24]. The Preyssler heteropolyacid [NaP₅W₃₀O₁₁₀]¹⁴⁻ has shown remarkable catalytic performance, achieving near-quantitative yields in acylation reactions with high regioselectivity [24]. The superior activity of heteropolyacids stems from their ability to function as both Brønsted and Lewis acid sites simultaneously [21] [24].

Metal oxide catalysts, particularly activated iron oxide (α-Fe₂O₃), have been developed as environmentally benign alternatives for Friedel-Crafts acylation [19]. The activation process involves sonication followed by thermal treatment, which dramatically increases the surface area and generates new acidic sites [19]. These catalysts demonstrate good activity for the acylation of both activated and deactivated aromatic compounds, making them suitable for dichlorobenzophenone synthesis [19].

The performance characteristics of various heterogeneous catalysts illustrate the diversity of options available for dichlorobenzophenone synthesis:

Catalyst TypeSurface Area (m²/g)Acid Strength (H₀)Conversion Efficiency (%)Selectivity (%)Recyclability (Cycles)
Zeolite Y-H600-800-8.2 to -12.785-9290-955-8
Zeolite Beta500-700-8.5 to -13.278-8585-924-6
Heteropoly Acids200-400-10.5 to -14.188-9592-986-10
Iron Oxide (α-Fe₂O₃)50-100-5.8 to -8.370-8075-853-5
Sulfated Zirconia150-250-12.5 to -16.082-8888-935-7
Montmorillonite K10220-280-6.2 to -9.865-7570-804-6

The recyclability of heterogeneous catalysts represents a major economic advantage over homogeneous systems [20] [25]. Studies have shown that properly designed heterogeneous catalysts can maintain their activity over multiple reaction cycles with minimal loss in performance [26] [20]. The recovery process typically involves simple filtration or centrifugation, followed by washing and thermal regeneration to remove adsorbed organic compounds [20] [25].

Catalyst deactivation mechanisms in heterogeneous systems include coking, sintering, and poisoning [27]. Coking occurs through the accumulation of carbonaceous deposits on the catalyst surface, blocking access to active sites [27]. Sintering involves the aggregation of catalyst particles, reducing the available surface area [27]. Poisoning results from the irreversible binding of impurities to active sites [27]. Understanding these deactivation pathways is crucial for designing robust catalysts with extended lifetimes [27].

The development of continuous flow reactors using heterogeneous catalysts has shown promise for large-scale dichlorobenzophenone production [18]. These systems operate under supercritical or near-critical conditions, enhancing mass transfer and reaction rates while maintaining catalyst stability [18]. The use of supercritical carbon dioxide as a reaction medium eliminates the need for organic solvents and facilitates product separation [18].

Comparative analysis of homogeneous versus heterogeneous catalytic systems reveals the trade-offs between activity and sustainability:

Catalyst SystemReaction Time (h)Temperature (°C)Yield (%)TONEnvironmental Impact
AlCl₃ (Homogeneous)2-40-2595-98100-150High
FeCl₃ (Homogeneous)3-525-5088-9380-120Moderate
Zeolite Y-H (Heterogeneous)6-10120-15085-9250-80Low
HPA Cs₂.₅H₀.₅PW₁₂O₄₀ (Heterogeneous)4-8100-13088-9560-100Low
α-Fe₂O₃ (Heterogeneous)8-12150-20070-8030-50Very Low
SO₄²⁻/ZrO₂ (Heterogeneous)5-9120-16082-8840-70Low

Polyhalogenated benzophenone derivatives represent a significant class of organic compounds with diverse applications in materials science, photochemistry, and polymer synthesis. The compound bis(2,5-dichlorophenyl)methanone serves as an exemplary model for understanding how multiple halogen substituents influence molecular properties and reactivity patterns. This comprehensive analysis examines the intricate relationships between structural modifications and their corresponding effects on chemical behavior, focusing specifically on electronic effects, steric considerations, and comparative substitution patterns.

Electronic Effects of Chlorine Substituents on Molecular Reactivity

The electronic influence of chlorine substituents on benzophenone derivatives represents a fundamental aspect of structure-activity relationships. Chlorine atoms, being highly electronegative (electronegativity = 3.0), exert profound effects on the electronic structure of aromatic systems through both inductive and resonance mechanisms [1] [2] [3].

Inductive Effects and Electron Withdrawal

Chlorine substituents primarily function as strong electron-withdrawing groups through inductive effects. In bis(2,5-dichlorophenyl)methanone, each chlorine atom creates a localized positive dipole that depletes electron density from the aromatic rings [4] [2]. This electron withdrawal significantly alters the molecular orbital energies, particularly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to unsubstituted benzophenone [5] [6].

Density functional theory calculations reveal that halogenated benzophenone derivatives exhibit systematically lowered LUMO energies, with bis(2,5-dichlorophenyl)methanone showing a calculated LUMO energy approximately 0.5-0.8 eV lower than the parent benzophenone [7] [2]. This energy shift dramatically enhances the compound's electron-accepting capability and electrophilic character [6].

Resonance Effects and Conjugation Modulation

The positioning of chlorine substituents creates complex resonance interactions within the aromatic system. In the 2,5-dichlorophenyl groups of the target compound, the ortho-positioned chlorine atoms (position 2) exert strong inductive withdrawal while simultaneously providing weak resonance donation through lone pair interactions [1] [8]. The para-positioned chlorine atoms (position 5) contribute additional resonance stabilization to electron-deficient intermediates [8].

Computational studies demonstrate that this specific substitution pattern results in significant modification of the π-electron distribution [7]. The combined ortho-para chlorine arrangement creates a unique electronic environment where the carbonyl group experiences enhanced electrophilic activation while maintaining sufficient aromatic stability for synthetic manipulation [9] [3].

Impact on Photophysical Properties

The electronic modifications induced by chlorine substitution profoundly affect the photophysical behavior of benzophenone derivatives. Ultraviolet-visible spectroscopy studies reveal that polyhalogenated benzophenones exhibit bathochromic shifts in their absorption maxima, attributed to reduced HOMO-LUMO energy gaps [10] [9] [3]. For bis(2,5-dichlorophenyl)methanone, the n→π* transition typically occurs at wavelengths 15-25 nm longer than unsubstituted benzophenone [9].

Time-dependent density functional theory calculations confirm that chlorine substitution enhances intersystem crossing efficiency between singlet and triplet states [11]. This enhancement results from increased spin-orbit coupling facilitated by the heavy atom effect of chlorine, leading to improved photochemical reactivity in applications such as photopolymerization and UV-curing processes [10] [12].

Quantum Chemical Descriptors

Advanced quantum chemical analyses provide quantitative measures of electronic effects in chlorinated benzophenone derivatives. Key descriptors include:

  • Electronegativity (χ): Bis(2,5-dichlorophenyl)methanone exhibits significantly higher electronegativity (approximately 4.2-4.5 eV) compared to benzophenone (3.8 eV) [6]
  • Chemical Hardness (η): The energy gap between frontier orbitals increases substantially, indicating enhanced kinetic stability [6]
  • Electrophilic Index (ω): Dramatically elevated values reflect the compound's strong electron-accepting character [6]

These descriptors collectively demonstrate that chlorine substitution transforms benzophenone from a moderate electrophile into a highly reactive electron-accepting species capable of participating in diverse chemical transformations [6] [2].

Steric Considerations in Para-Polyphenylene Precursor Design

The geometric constraints imposed by halogen substituents play a crucial role in determining the suitability of benzophenone derivatives as precursors for para-polyphenylene synthesis. Steric effects influence molecular conformation, reactivity, and ultimately the success of polymerization processes [13] [14] [15].

Molecular Geometry and Conformational Analysis

Crystallographic studies of substituted benzophenones reveal that halogen substituents significantly influence the dihedral angle between aromatic rings. Unsubstituted benzophenone typically adopts a twisted conformation with a dihedral angle of approximately 54-56° between the phenyl rings [16] [17]. However, the introduction of ortho-substituents dramatically increases this angle due to steric repulsion [18] [4].

For bis(2,5-dichlorophenyl)methanone, X-ray crystallographic analysis indicates dihedral angles ranging from 60-70°, representing a moderate increase from the parent compound [16] [19]. This intermediate value suggests that while steric hindrance is present, it does not reach the extreme levels observed in highly ortho-substituted systems [18] [16].

Conformational Flexibility and Dynamic Behavior

Nuclear magnetic resonance spectroscopy studies reveal that chlorinated benzophenone derivatives exhibit restricted rotation around the carbonyl-aryl bonds [20]. The 2,5-dichlorophenyl substitution pattern creates an optimal balance between conformational restriction and synthetic accessibility [13] [21].

Molecular dynamics simulations demonstrate that bis(2,5-dichlorophenyl)methanone maintains sufficient conformational flexibility to participate in cross-coupling reactions while avoiding the extreme rigidity that characterizes heavily ortho-substituted systems [14]. This flexibility is crucial for precursor design, as excessive steric hindrance can prevent effective polymerization [13] [15].

Implications for Suzuki Coupling Reactions

The synthesis of para-polyphenylene precursors often relies on palladium-catalyzed Suzuki coupling reactions. Steric considerations are paramount in these transformations, as bulky substituents can inhibit oxidative addition and reductive elimination steps [13] [21].

The 2,5-dichlorophenyl groups in bis(2,5-dichlorophenyl)methanone present an advantageous substitution pattern for cross-coupling chemistry. The ortho-chlorine atoms activate the aromatic rings toward oxidative addition while the para-chlorine substituents provide additional leaving group capability without excessive steric crowding [13] [14].

Kinetic studies demonstrate that 2,5-dichloroaryl substrates undergo Suzuki coupling approximately 2-3 times faster than 2,6-dichloroaryl analogs, attributed to reduced steric hindrance around the reaction center [13]. This enhanced reactivity makes bis(2,5-dichlorophenyl)methanone an attractive precursor for polyphenylene synthesis [21] [15].

Thermal Conversion and Aromatization Processes

The design of polyphenylene precursors must consider the thermal conversion processes required for aromatization. Steric effects influence both the kinetics and thermodynamics of these transformations [22] [13].

For benzophenone-based precursors, the carbonyl group serves as a leaving group during thermal aromatization. The 2,5-dichlorophenyl substitution pattern facilitates this process by stabilizing the transition states through electronic effects while maintaining reasonable activation barriers [22]. Thermogravimetric analysis reveals that bis(2,5-dichlorophenyl)methanone derivatives undergo clean thermal conversion at temperatures of 250-300°C, suitable for device fabrication processes [13] [22].

Solid-State Packing and Processing Considerations

The solid-state structure of precursor compounds significantly impacts their processing characteristics and thermal conversion behavior. Crystal packing analysis reveals that bis(2,5-dichlorophenyl)methanone forms well-ordered structures with intermolecular interactions dominated by halogen bonding [16].

These packing arrangements facilitate uniform thermal conversion while preventing undesirable side reactions such as cross-linking [22]. The moderate dihedral angles observed in the crystal structure allow for efficient π-π stacking interactions that promote ordered aromatization pathways [16] [13].

Comparative Analysis with Ortho- and Meta-Substituted Analogues

Understanding the unique properties of bis(2,5-dichlorophenyl)methanone requires systematic comparison with other substitution patterns. This analysis reveals how positional effects influence electronic structure, steric interactions, and overall molecular behavior [2] [8] [17].

Electronic Structure Comparisons

Electrochemical studies provide quantitative comparisons of electronic effects across different substitution patterns. Cyclic voltammetry measurements reveal that reduction potentials correlate strongly with substituent position and number [2] [4].

Ortho-substituted benzophenone derivatives exhibit the most negative reduction potentials, reflecting destabilization of the radical anion through steric interactions [4]. Meta-substituted analogs show intermediate values, while para-substituted compounds display the least negative potentials due to resonance stabilization [2] [8].

Bis(2,5-dichlorophenyl)methanone, combining both ortho and para substitution, exhibits reduction potentials that reflect the superposition of these effects. Experimental measurements place the first reduction potential at approximately -1.45 V vs. SCE, intermediate between purely ortho-substituted (-1.6 V) and para-substituted (-1.3 V) analogs [2].

Photochemical Reactivity Patterns

Comparative photochemical studies reveal striking differences in reactivity based on substitution patterns. Laser flash photolysis experiments demonstrate that substituent position dramatically affects triplet state lifetimes and reactivity [9] [3].

Ortho-substituted benzophenone derivatives typically exhibit reduced photochemical activity due to steric hindrance that limits approach of co-reactants [23]. Meta-substituted compounds show moderate enhancement relative to the parent benzophenone [9]. Para-substituted derivatives display the highest photochemical activity, attributed to electronic activation of the carbonyl group [3].

The mixed ortho-para substitution in bis(2,5-dichlorophenyl)methanone produces an intermediate reactivity profile [9]. Quantum yield measurements for hydrogen abstraction reactions show values approximately 1.5-2 times higher than benzophenone, but lower than purely para-substituted analogs [3].

Spectroscopic Distinctions

Infrared spectroscopy provides clear fingerprints for different substitution patterns in benzophenone derivatives. The carbonyl stretching frequency serves as a particularly sensitive probe of electronic effects [24].

Unsubstituted benzophenone exhibits a carbonyl stretch at 1650 cm⁻¹ [24]. Ortho-chloro substitution shifts this frequency to higher values (1665-1670 cm⁻¹) due to reduced conjugation from steric hindrance [20]. Para-chloro substitution produces smaller shifts (1655-1660 cm⁻¹) reflecting electronic withdrawal without major conformational changes [24].

Bis(2,5-dichlorophenyl)methanone displays a carbonyl stretch at 1662 cm⁻¹, consistent with the combined influence of ortho and para chlorine substituents [24]. This intermediate value provides spectroscopic confirmation of the unique electronic environment created by the mixed substitution pattern.

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis reveals systematic variations in thermal stability based on chlorine substitution patterns. These differences reflect both electronic and steric factors that influence bond dissociation energies [25] [26].

Ortho-substituted benzophenone derivatives typically show enhanced thermal stability due to the chelation effect, where intramolecular interactions between the carbonyl oxygen and ortho-substituents increase the energy required for thermal decomposition [25]. Meta-substituted compounds exhibit intermediate stability, while para-substituted derivatives may show slightly reduced stability due to electronic activation [26].

Bis(2,5-dichlorophenyl)methanone demonstrates remarkable thermal stability with a decomposition temperature (T₅%) of approximately 320°C [27]. This value exceeds that of many mono-substituted analogs, indicating synergistic stabilization from the multiple chlorine substituents [25].

Synthetic Accessibility and Preparation Methods

The synthetic routes to different chlorinated benzophenone derivatives vary significantly in complexity and yield. These differences reflect the distinct reactivity patterns imposed by various substitution patterns [28] [29].

Friedel-Crafts acylation remains the most common synthetic approach, but success depends critically on the electronic nature of the aromatic substrates [28]. Electron-deficient dichlorobenzenes require more forcing conditions and often produce lower yields compared to mono-substituted analogs [29].

The synthesis of bis(2,5-dichlorophenyl)methanone typically involves acylation of 1,4-dichlorobenzene with 2,5-dichlorobenzoyl chloride under optimized conditions [28]. Reported yields range from 70-85%, reflecting the moderate reactivity of the dichloroaromatic substrate [29].

Applications and Structure-Property Relationships

The diverse properties exhibited by different substitution patterns lead to distinct application profiles. These structure-property relationships guide the selection of specific derivatives for targeted applications [30] [31].

Ortho-substituted benzophenone derivatives find primary use as UV stabilizers and photosensitizers where steric protection of the carbonyl group is advantageous [32]. Meta-substituted compounds serve as synthetic intermediates with balanced reactivity profiles [31]. Para-substituted derivatives excel as photoinitiators and electron-accepting materials [10].

Bis(2,5-dichlorophenyl)methanone occupies a unique position with combined properties that make it valuable as a polyphenylene precursor [13]. The mixed substitution pattern provides the electronic activation necessary for efficient cross-coupling reactions while maintaining the structural features required for subsequent thermal aromatization [21] [15].

Quantitative Structure-Activity Modeling

Advanced computational methods enable quantitative prediction of properties based on substitution patterns. Machine learning approaches trained on experimental data reveal key descriptors that govern structure-activity relationships [8].

Principal component analysis of molecular descriptors identifies the most significant factors influencing benzophenone derivative properties. Electronic parameters such as LUMO energy and electrophilic index emerge as primary predictors of reactivity [2] [6]. Steric descriptors including dihedral angles and buried volume correlate strongly with thermal stability and processing characteristics [18] [16].

These quantitative models successfully predict the intermediate properties observed for bis(2,5-dichlorophenyl)methanone, validating the mechanistic understanding developed through experimental studies [2] [8]. The models also guide the design of next-generation derivatives with optimized property profiles for specific applications.

XLogP3

5.8

Hydrogen Bond Acceptor Count

1

Exact Mass

319.914325 g/mol

Monoisotopic Mass

317.917276 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types